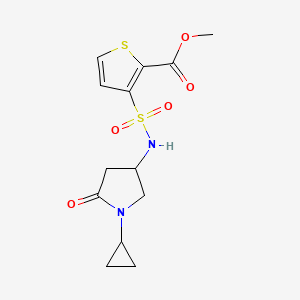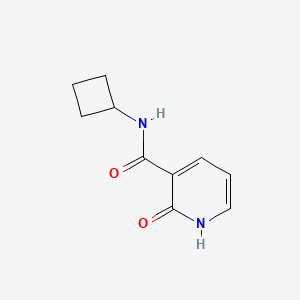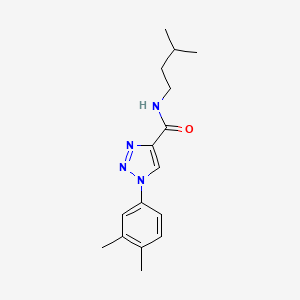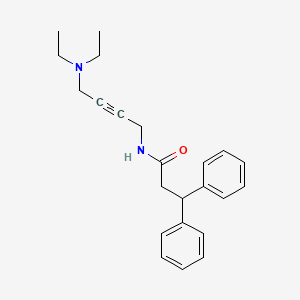
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as API-1, is a small molecule inhibitor that has shown potential in cancer therapy.
Mechanism of Action
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide works by inhibiting the activity of the transcription factor, Stat3. Stat3 plays a crucial role in cancer cell survival, proliferation, and metastasis. N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide binds to the SH2 domain of Stat3, preventing its activation and subsequent translocation to the nucleus. This leads to the inhibition of downstream signaling pathways, resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells. It has also been shown to reduce tumor growth and metastasis in animal models. N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has low toxicity and is well tolerated in vivo, making it a promising candidate for clinical trials.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent anticancer activity in vitro and in vivo. However, N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has poor solubility in water, which can limit its use in some experiments. Additionally, N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has not yet been tested in clinical trials, and its efficacy and safety in humans are still unknown.
Future Directions
There are several future directions for N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide research. One direction is to investigate the efficacy of N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to test the efficacy of N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in different types of cancer, as well as in cancer stem cells. Additionally, further studies are needed to determine the optimal dosing and administration of N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in humans, as well as its potential side effects.
Synthesis Methods
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be synthesized using a simple one-pot reaction from commercially available starting materials. The reaction involves the condensation of 3-acetylphenol and 1H-indole-3-carbaldehyde in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
Scientific Research Applications
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)20-18(23)17(22)15-10-19-16-8-3-2-7-14(15)16/h2-10,19H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGJUXHEHKUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]acetamide](/img/structure/B2952313.png)
![2-ethoxy-6-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2952319.png)

![6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2952322.png)

![Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2952325.png)


![[2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2952329.png)


![2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide](/img/structure/B2952333.png)

![2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2952336.png)